molecular formula C15H12O B13663380 3-Methyl-2-phenylbenzofuran CAS No. 100494-10-8

3-Methyl-2-phenylbenzofuran

Cat. No.: B13663380
CAS No.: 100494-10-8
M. Wt: 208.25 g/mol
InChI Key: GMITZEGBZMWAOQ-UHFFFAOYSA-N
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Description

Significance of the Benzofuran (B130515) Core in Heterocyclic Chemistry

The benzofuran scaffold is a significant structural motif in the realm of heterocyclic chemistry. numberanalytics.comacs.org Its importance stems from its widespread occurrence in a vast array of natural products and synthetically derived compounds that exhibit diverse biological activities. numberanalytics.com The structure of benzofuran is characterized by a planar, unsaturated ring system containing an oxygen atom, which imparts unique chemical properties to the molecule. numberanalytics.com This structural feature makes it a valuable and versatile building block for the synthesis of more complex molecules with potential applications in various scientific fields. numberanalytics.combohrium.com The benzofuran nucleus is considered a "privileged" scaffold in medicinal chemistry, meaning it is a structural framework that is recurrently found in bioactive compounds. bohrium.comnih.gov

Historical Context of Benzofuran Derivatives in Chemical Synthesis

The study of benzofuran chemistry has a long and storied history, with the first synthesis of the benzofuran ring being reported by Perkin in 1870. acs.orgnih.gov Since this initial discovery, the field has expanded dramatically, driven by the identification of benzofuran derivatives in numerous natural products. numberanalytics.com Over the decades, a plethora of synthetic methods have been developed to construct the benzofuran core and its derivatives. bohrium.comresearchgate.net These methods range from classical cyclization reactions to modern transition-metal-catalyzed processes, reflecting the evolution of synthetic organic chemistry. acs.orgmdpi.com The ongoing development of novel and more efficient synthetic strategies remains a key focus for many research groups worldwide. bohrium.comnih.gov

Overview of Research Trajectories for Substituted Benzofurans in Synthetic and Mechanistic Studies

Research into substituted benzofurans has followed several key trajectories, primarily focusing on their synthesis and the elucidation of reaction mechanisms. acs.orgmdpi.com Synthetic chemists are continually exploring innovative ways to access diverse benzofuran structures, employing strategies such as intramolecular and intermolecular cyclizations. mdpi.com These efforts often involve the use of transition-metal catalysts, including palladium, copper, and gold, to facilitate bond formation with high efficiency and selectivity. acs.orgmdpi.com

Mechanistic studies, on the other hand, aim to understand the intricate details of how these synthetic transformations occur. For example, investigations into palladium-catalyzed reactions have revealed complex pathways involving steps like migratory insertion and cycloisomerization. jst.go.jp The development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, represents another significant area of research, offering more streamlined and environmentally friendly routes to substituted benzofurans. acs.orgsemanticscholar.org Furthermore, the unique electronic properties of the benzofuran ring system make it a valuable tool for studying fundamental concepts in physical organic chemistry, such as structure-activity relationships and reaction kinetics. nih.govphyschemres.org

Specific Focus on 3-Methyl-2-phenylbenzofuran in Contemporary Academic Investigations

Within the vast family of benzofuran derivatives, this compound has emerged as a compound of interest in contemporary academic research. Its specific substitution pattern, featuring a methyl group at the 3-position and a phenyl group at the 2-position, provides a well-defined model system for studying the reactivity and properties of the benzofuran scaffold. Recent studies have explored various facets of this molecule, from the development of novel synthetic routes to its potential applications as a building block in more complex chemical structures. semanticscholar.orgrsc.orgrsc.org The investigation of this compound and its derivatives contributes to a deeper understanding of the fundamental chemistry of the benzofuran ring system.

Chemical Profile of this compound

The compound this compound is a substituted aromatic heterocyclic molecule. Its chemical identity and fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₅H₁₂O
Molecular Weight 208.26 g/mol chemsynthesis.com
CAS Number 100494-10-8 chemsynthesis.com
Appearance White solid rsc.org

Synthetic Methodologies for this compound

The construction of the this compound framework has been achieved through various synthetic strategies. A selection of reported methods is detailed below, highlighting the diversity of approaches available to chemists.

One notable method involves a palladium-catalyzed nucleomethylation of alkynes. rsc.org Another approach utilizes the reaction of 3-methylbenzofuran-2-carboxylic acid with phenylboronic acid in the presence of iodine and a base. rsc.org A one-pot preparation has also been reported starting from oximes and diaryliodonium triflate, which proceeds through a cyclization reaction promoted by an acid. semanticscholar.org

A comparative overview of these synthetic routes is presented in the following table:

Starting MaterialsKey ReagentsYieldReference
AlkynePalladium catalyst64% rsc.org
3-Methylbenzofuran-2-carboxylic acid, Phenylboronic acidI₂, Et₃N96% rsc.org
Oxime, Diaryliodonium triflatep-Toluenesulfonic acid, HClGood semanticscholar.org

Spectroscopic Characterization of this compound

The structural elucidation of this compound relies heavily on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon environments within the molecule.

¹³C NMR Data (101 MHz, CDCl₃):

Chemical Shift (δ) ppm
154.5
130.6
129.8
128.8
128.4
128.3
124.0
122.6
119.8
114.7
110.8
9.4

Note: The data presented is based on reported values and may vary slightly depending on experimental conditions. rsc.org

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the precise mass of the molecule, which in turn confirms its elemental composition.

HRMS Data:

IonCalculated MassFound Mass
[M+H]⁺209.0961209.0962

Note: The data presented is based on reported values and may vary slightly depending on experimental conditions. rsc.org

Chemical Reactivity and Mechanistic Studies

The chemical reactivity of this compound is influenced by the electron-rich nature of the benzofuran ring and the presence of the methyl and phenyl substituents.

Control experiments have indicated that the formation of 3-benzyl-2-phenylbenzofuran from 3-methylbenzofuran (B1293835) does not proceed via this compound as an intermediate under certain palladium-catalyzed conditions. lookchem.com This suggests that the C-H activation at the methyl group is a key step in the reaction pathway. lookchem.com

Applications in Synthetic and Mechanistic Investigations

While direct applications of this compound are not extensively documented, its role as a model compound in synthetic and mechanistic studies is significant. The synthesis of its derivatives, such as amides of 3-methyl-benzofuran-2-carboxylic acid, has been explored for potential biological activities. researchgate.netnih.gov For instance, the condensation of 3-methylbenzofuran-2-carboxylic acid with aniline (B41778) produces 3-methyl-N-phenylbenzofuran-2-carboxamide, a precursor for more complex molecules. nih.gov The study of these reactions provides valuable insights into the functionalization of the benzofuran core.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100494-10-8

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

IUPAC Name

3-methyl-2-phenyl-1-benzofuran

InChI

InChI=1S/C15H12O/c1-11-13-9-5-6-10-14(13)16-15(11)12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

GMITZEGBZMWAOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C3=CC=CC=C3

Origin of Product

United States

Chemical Reactivity and Derivatization of the 3 Methyl 2 Phenylbenzofuran System

Electrophilic Substitutions on the Benzene (B151609) Moiety

The benzene portion of the benzofuran (B130515) ring system is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for modifying aromatic compounds. The regioselectivity and rate of these reactions are heavily influenced by the activating or deactivating nature of the existing substituents on the ring and the fused furan (B31954) ring itself. The ether oxygen of the furan ring generally directs electrophiles to the C5 and C7 positions.

Common electrophilic substitution reactions performed on the benzofuran scaffold include halogenation, nitration, and Friedel-Crafts reactions. For instance, in derivatives of 3-methyl-2-phenylbenzofuran that contain strongly activating groups like methoxy (B1213986) substituents on the benzene ring, electrophilic substitution is facilitated. The bromination of 1-(4,6-dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone using N-bromosuccinimide (NBS) results in substitution on the benzene ring, a reaction assisted by the presence of the activating methoxy groups. mdpi.com

Friedel-Crafts acylation is another key method for introducing functional groups onto the benzene ring. This reaction has been employed to incorporate acyl groups, such as a benzoyl group, at the C6 position of the benzofuran nucleus using catalysts like bismuth (III) trifluoromethanesulfonate. orgsyn.org While nitration can also be achieved, it sometimes results in lower yields due to the potential for competing oxidation reactions, particularly when activating groups like hydroxyls are present. A specific example includes the preparation of 6-methyl-2-nitro-3-phenylbenzofuran from its 2-bromo precursor, demonstrating that a nitro group can be introduced onto the benzene ring. prepchem.com

Table 1: Examples of Electrophilic Substitution Reactions on Benzofuran Systems

Reaction TypeReagent(s)Substrate TypePosition of SubstitutionReference
BrominationN-Bromosuccinimide (NBS)1-(4,6-dimethoxy-3-methyl-1-benzofuran-2-yl)ethanoneBenzene ring (ortho to methoxy) mdpi.com
Friedel-Crafts AcylationBenzoyl Chloride / Bi(OTf)₃2,3-dihydrobenzofuran-3-carboxylic acid ethyl esterC6 or C7 position orgsyn.org
ChlorinationSulphuryl ChlorideN-(2-Acetylbenzofuran-3-yl)acetamideAnomalous replacement of C2-acetyl group with Cl rsc.org
NitrationDinitrogen tetroxide2-bromo-6-methyl-3-phenylbenzofuranC2 (Br replaced by NO₂) and on Benzene ring prepchem.com

Reactions at the Furan Ring (C2, C3 Positions)

Given that the C2 and C3 positions in the title compound are already substituted, reactions involving the furan ring primarily consist of additions across the C2-C3 double bond or unusual substitutions.

Addition reactions are a common way to transform the furan moiety. For example, the treatment of benzofuran derivatives with bromine can lead to 1,2-dibromination across the double bond, yielding a 2,3-dibromo-2,3-dihydrobenzofuran (B8581267) intermediate. jst.go.jp This saturation of the furan ring alters the planarity and electronic properties of the heterocyclic system.

The furan ring can also participate in cycloaddition reactions. The furan nucleus is known to act as a diene in [4+2] Diels-Alder reactions with reactive dienophiles like benzynes, suggesting that the furan part of the benzofuran system has the potential for such transformations. nih.gov

A particularly noteworthy reaction at the C2 position involves the anomalous halogenation of certain derivatives. In a study on N-(2-acetylbenzofuran-3-yl)acetamide, treatment with sulphuryl chloride or chlorine did not lead to the expected product but instead resulted in the complete replacement of the acetyl group at the C2 position with a chlorine atom. rsc.org This transformation highlights that the C2 position, even when substituted, can be a site of significant chemical reactivity under specific electrophilic conditions.

Transformations Involving the 3-Methyl Group and its Derivatives

The methyl group at the C3 position is a versatile handle for further derivatization, most commonly through free-radical halogenation. The use of N-bromosuccinimide (NBS), typically in a non-polar solvent like carbon tetrachloride (CCl₄) with a radical initiator such as benzoyl peroxide, effectively converts the 3-methyl group into a 3-(bromomethyl) group. mdpi.comnih.gov

This brominated intermediate is significantly more reactive and serves as a precursor for a variety of other functional groups. For instance, the 3-(bromomethyl) derivative can be oxidized to the corresponding aldehyde, 3-benzofurancarboxaldehyde. jst.go.jp Direct oxidation of the 3-methyl group to the aldehyde can also be accomplished using reagents like selenium dioxide. researchgate.net Furthermore, derivatives of the methyl group, such as an acetyl group (a methyl ketone), can also be halogenated at the methyl position using reagents like phenyltrimethylammonium (B184261) tribromide (PTAT) or sulphuryl chloride. rsc.org

Another interesting transformation is the isotopic labeling of the methyl group. Deuterated 2,3-disubstituted benzofurans, containing a deuterated methyl (-CD₃) group at the 3-position, have been synthesized by conducting palladium-catalyzed annulation reactions in the presence of heavy water (D₂O). nih.govnih.gov

Table 2: Chemical Transformations of the 3-Methyl Group and Its Derivatives

TransformationStarting GroupReagent(s)Product GroupReference
Radical Bromination-CH₃N-Bromosuccinimide (NBS), Benzoyl Peroxide-CH₂Br mdpi.comnih.gov
Oxidation-CH₃Selenium Dioxide (SeO₂)-CHO researchgate.net
Bromination & Oxidation-CH₃1. NBS; 2. Oxidation-CHO jst.go.jp
Halogenation of Ketone-COCH₃Phenyltrimethylammonium Tribromide (PTAT)-COCH₂Br rsc.org
Deuteration-CH₃ (from precursor)Pd-catalyst, D₂O-CD₃ nih.govnih.gov

Derivatization Strategies for Structure-Activity Relationship (SAR) Investigations in Non-Biological Contexts

The derivatization of the this compound system is a key strategy for tuning its physicochemical properties for applications in materials science, such as nonlinear optics (NLO), and for studying structure-property relationships. These investigations are distinct from biological SAR studies and focus on how molecular structure influences physical or chemical properties.

One major strategy involves modulating the electronic characteristics of the scaffold. This can be achieved by introducing various substituents onto the phenyl ring at the C2 position or on the fused benzene ring. The goal is to create push-pull systems by adding electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) and electron-withdrawing groups (e.g., -NO₂, -CN). This modification of the electronic density can significantly impact the molecule's photophysical properties and enhance its potential for use in NLO materials.

Another approach focuses on how structural modifications influence molecular conformation and intermolecular interactions, which are critical for the properties of bulk materials. Studies on calix unimi.itbenzofurans, which are macrocycles built from benzofuran units, have shown that electrophilic substitution with groups like formyl or acetyl can fix the conformation of the macrocycle, demonstrating a clear structure-property relationship. researchgate.net

Furthermore, derivatization can be used to install specific functionalities to create novel ligands or functional materials. For example, functional groups like phosphine (B1218219) oxides have been introduced onto the benzofuran core. nih.gov These groups can be further transformed (e.g., to phosphine sulfides), allowing for a systematic study of how these changes affect the material's properties, such as its coordination chemistry or performance in catalysis. nih.gov

Table 3: Derivatization Strategies for Non-Biological SAR

StrategyModification Site(s)Example Substituents/ReactionsPurpose / Property InvestigatedReference
Electronic TuningBenzene ring, C2-Phenyl ringIntroduction of -NO₂, -CN, -OCH₃Modulating electronic density for nonlinear optical (NLO) or photophysical properties.
Conformational ControlBenzene ringFormylation, AcylationStudying the influence of substituents on molecular conformation and solid-state packing. researchgate.net
Functional Group InstallationC2 or C3 positionsIntroduction of phosphine oxides, perfluoroalkyl groups, or aldehydes.Creating novel ligands or functional materials for catalysis or materials science applications. nih.gov

Advanced Spectroscopic and Structural Elucidation of 3 Methyl 2 Phenylbenzofuran Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of 2-phenylbenzofuran (B156813) derivatives typically exhibits signals in the aromatic region, corresponding to the protons of the benzofuran (B130515) core and the phenyl substituent. For the parent 2-phenylbenzofuran, the protons of the phenyl group typically appear as a multiplet in the range of δ 7.90–7.30 ppm. The protons on the benzofuran nucleus resonate at distinct chemical shifts, with the H-3 proton appearing as a singlet around δ 7.05 ppm.

In the case of 3-methyl-2-phenylbenzofuran, the introduction of a methyl group at the C-3 position would lead to the disappearance of the H-3 signal. A new singlet, corresponding to the methyl protons, would be expected to appear in the upfield region, likely around δ 2.3–2.5 ppm. The chemical shifts of the other aromatic protons would also be slightly influenced by the electronic effect of the methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound based on 2-Phenylbenzofuran Data.
ProtonExpected Chemical Shift (ppm)Multiplicity
-CH₃~2.3 - 2.5s
Aromatic H~7.2 - 7.9m

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum of 2-phenylbenzofuran shows a series of signals corresponding to the carbon atoms of both the benzofuran and phenyl rings. The carbon atoms of the benzofuran moiety typically resonate in the range of δ 100–160 ppm. The C-2 and C-3 carbons are particularly noteworthy, with C-2 appearing around δ 155.9 ppm and C-3 at approximately δ 101.3 ppm in the parent compound.

For this compound, the most significant change in the ¹³C NMR spectrum would be the chemical shift of the C-3 carbon, which would be shifted downfield due to the substitution with a methyl group. A new signal for the methyl carbon would also be observed in the upfield region, typically around δ 15–25 ppm. The other carbon signals would experience minor shifts depending on the electronic influence of the methyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
CarbonExpected Chemical Shift (ppm)
-CH₃~15 - 25
Aromatic C~100 - 160

Application of Quantum Chemical Calculations (e.g., GIAO) for NMR Prediction and Conformational Analysis

Quantum chemical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are powerful tools for predicting NMR chemical shifts and aiding in the conformational analysis of molecules. These calculations can provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm structural assignments.

For this compound, GIAO calculations could be employed to:

Predict the precise chemical shifts of all proton and carbon atoms.

Investigate the preferred conformation of the molecule, particularly the rotational orientation of the C-2 phenyl group relative to the benzofuran plane.

Understand the electronic effects of the methyl group on the chemical shifts of the surrounding atoms.

These computational approaches are especially valuable in the absence of direct experimental data, providing a reliable theoretical framework for structural elucidation.

Mass Spectrometry for Molecular Fragmentation Pathways

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural characterization. The molecular formula of this compound is C₁₅H₁₂O, with a corresponding molecular weight of approximately 208.26 g/mol .

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 208. The fragmentation pattern would likely involve the loss of a hydrogen radical to form a stable [M-H]⁺ ion at m/z 207, and the loss of the methyl group to produce an ion at m/z 193. Further fragmentation of the benzofuran ring system could also be observed. Studies on related 3-aroylbenzofurans have shown characteristic fragmentation pathways, including the formation of [M-H]⁺ and [M-OH]⁺ ions, which can be diagnostic for the substitution pattern.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound.
m/zProposed Fragment
208[M]⁺
207[M-H]⁺
193[M-CH₃]⁺

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported, analysis of related 2-phenylbenzofuran derivatives provides insights into the expected solid-state conformation.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands.

The characteristic vibrations would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl group, expected in the range of 2950-2850 cm⁻¹.

C=C stretching: Aromatic ring vibrations would appear in the 1600-1450 cm⁻¹ region.

C-O-C stretching: The ether linkage of the benzofuran ring would give rise to a strong absorption band, likely in the 1250-1050 cm⁻¹ range.

These characteristic peaks would help to confirm the presence of the benzofuran core, the phenyl substituent, and the methyl group.

Computational and Theoretical Investigations of 3 Methyl 2 Phenylbenzofuran

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important method for investigating the structural and electronic properties of organic molecules like 2-phenylbenzofuran (B156813) derivatives. researchgate.net Calculations are often performed using hybrid functionals such as B3LYP in conjunction with basis sets like 6-311++G(d,p) to provide a balance between computational cost and accuracy. nih.govresearchgate.net Such studies allow for a detailed analysis of the molecule's optimized geometry, molecular orbitals, and charge distribution.

The first step in a computational study is typically geometry optimization, which seeks the minimum energy conformation of the molecule. physchemres.org For 2-phenylbenzofuran derivatives, a key structural parameter is the dihedral angle between the benzofuran (B130515) core and the phenyl ring at the 2-position. nih.gov

In studies of related 2-phenylbenzofurans, this dihedral angle (defined by C3–C2–C1′–C2′) is found to be close to 0°, indicating a pseudo-planar geometry in the global minimum energy conformer. nih.govphyschemres.org However, the rotation around the C2-C1' bond has a relatively low energy barrier. nih.govrsc.org For instance, in some 2-phenylbenzofuran derivatives, the energy barrier for interconversion between conformers has been calculated to be around 5.5 kcal/mol. nih.govrsc.org The planarity of the molecule is influenced by substituents; methylation at the C-2' and/or C-6' positions of the phenyl ring can force the rings out of co-planarity. nih.gov This π-electron delocalization across the molecule is a critical feature of its structure. nih.gov

ParameterDescriptionTypical Calculated Value
Dihedral Angle (C3–C2–C1′–C2′) The angle between the benzofuran and phenyl rings.~0.27° - 0.29° for 2-phenylbenzofuran physchemres.org
Rotational Energy Barrier The energy required to rotate the phenyl ring relative to the benzofuran core.~5.5 kcal/mol for some derivatives nih.govrsc.org

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.comyoutube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, governing the molecule's electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This gap is a crucial descriptor of a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. physchemres.org The intramolecular charge transfer is facilitated by a small energy gap, which can be important for properties like nonlinear optical (NLO) activity. physchemres.org DFT calculations are a standard method for determining HOMO and LUMO energy levels. researchgate.net

OrbitalDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalElectron-donating ability (Nucleophilicity) youtube.com
LUMO Lowest Unoccupied Molecular OrbitalElectron-accepting ability (Electrophilicity) youtube.com
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMOChemical reactivity and kinetic stability physchemres.orgirjweb.com

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and intramolecular stabilizing interactions. researchgate.netphyschemres.org It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and antibonding orbitals. wisc.edu

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters like NMR chemical shifts. rsc.org The Gauge-Including Atomic Orbital (GIAO) method is a common approach implemented within DFT calculations for this purpose. rsc.orgliverpool.ac.uk This method has proven effective in accurately predicting 1H and 13C NMR chemical shifts for a diverse range of organic molecules. rsc.orgnih.gov

The process involves first optimizing the molecule's geometry at a chosen level of theory (e.g., B3LYP/cc-pVDZ) and then performing the GIAO calculation to obtain the isotropic chemical shielding values. rsc.org These theoretical values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS). nih.gov Comparing the calculated chemical shifts with experimental data serves as a powerful tool for structure verification and assignment of signals in complex spectra. rsc.orgwisc.edu Statistical analysis often shows a strong correlation between predicted and experimental shifts, with mean absolute errors typically being very low. nih.gov

Global and Local Chemical Reactivity Descriptors

Commonly calculated descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. irjweb.com

Electronegativity (χ): The power of an atom or molecule to attract electrons to itself.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. researchgate.net A high electrophilicity index suggests a strong electrophilic character. researchgate.net

Local reactivity can be assessed using parameters like Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. nih.govjournalcsij.com

DescriptorFormula (based on Koopmans' theorem)Description
Electronegativity (χ) - (EHOMO + ELUMO) / 2Tendency to attract electrons
Chemical Hardness (η) (ELUMO - EHOMO) / 2Resistance to change in electron configuration irjweb.com
Chemical Softness (S) 1 / (2η)Measure of polarizability irjweb.com
Chemical Potential (μ) (EHOMO + ELUMO) / 2Escaping tendency of electrons
Electrophilicity Index (ω) μ² / (2η)Capacity to accept electrons researchgate.net

Thermodynamic Parameters and Stability Analysis

DFT calculations can also be used to determine various thermodynamic parameters at a standard state (e.g., 298.15 K and 1 atm). mdpi.com These parameters include the standard molar enthalpy of formation (ΔfHm°), standard molar entropy (Sm°), and standard molar Gibbs energy of formation (ΔfGm°). nih.gov

The Gibbs energy of formation is a direct indicator of the thermodynamic stability of a molecule under standard conditions. nih.govnih.gov By comparing the ΔfGm° values of different isomers or related compounds, their relative stabilities can be established. nih.gov For example, a more negative ΔfGm° indicates greater thermodynamic stability. nih.gov These calculations are crucial for understanding reaction equilibria and predicting the feasibility of chemical processes. nih.gov

Thermodynamic ParameterSymbolSignificance
Standard Molar Enthalpy of Formation ΔfHm°Heat change when one mole of the compound is formed from its constituent elements. nih.gov
Standard Molar Entropy Sm°Measure of the randomness or disorder of the molecule. nih.gov
Standard Molar Gibbs Energy of Formation ΔfGm°Indicator of thermodynamic stability under standard conditions. nih.gov

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including optical data storage and signal processing. The NLO properties of organic molecules, such as those in the 2-phenylbenzofuran family, are often investigated using computational methods. These studies typically focus on calculating parameters like polarizability and hyperpolarizability, which are measures of the material's response to an applied electric field.

Theoretical investigations into the NLO properties of 2-phenylbenzofuran derivatives have been conducted using Density Functional Theory (DFT) calculations. physchemres.org For instance, a study on a series of 2-phenylbenzofuran derivatives calculated the first-order hyperpolarizability (β) to predict their NLO response. The calculations were performed using the GGA-PBE functional with the 6-31G(d,p) basis set. physchemres.org The results indicated that these compounds possess notable NLO properties, with first-order hyperpolarizability values ranging from 4.00 × 10⁻³⁰ to 43.57 × 10⁻³⁰ esu. physchemres.org

The NLO properties of these molecules are attributed to the presence of two-electron donor-acceptor groups connected by a π-conjugation bridge, which facilitates the redistribution of electron density under an external electric field. physchemres.org Although specific data for 3-methyl-2-phenylbenzofuran is not available, its structural similarity to the studied 2-phenylbenzofuran derivatives suggests it may also exhibit NLO properties. The methyl group at the 3-position could potentially influence the electronic distribution and, consequently, the NLO response.

Table 1: Calculated First-Order Hyperpolarizability (β) of Selected 2-Phenylbenzofuran Derivatives

Derivative β (× 10⁻³⁰ esu)
2-Phenylbenzofuran 4.00
Derivative 1 10.50
Derivative 2 25.30
Derivative 3 43.57

Note: This table is based on data for 2-phenylbenzofuran and its derivatives, as a proxy for the potential properties of this compound. The specific substitutions for "Derivative 1, 2, and 3" are not detailed in the source material. physchemres.org

Quantitative Structure-Activity Relationship (QSAR) Modeling in Non-Biological Contexts

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its activity. While frequently used in drug discovery (a biological context), QSAR can also be applied in non-biological contexts, such as materials science, to predict properties like NLO activity.

In the context of 2-phenylbenzofuran derivatives, QSAR studies have been performed to establish a relationship between various physicochemical parameters and their activities. physchemres.org For non-biological applications, a QSAR model could be developed to predict the NLO properties of novel benzofuran derivatives based on a set of calculated molecular descriptors. These descriptors can include electronic properties (such as HOMO and LUMO energies), steric factors, and thermodynamic properties.

A multiple linear regression model is often used to develop the QSAR equation. physchemres.org The statistical quality of the QSAR model is typically assessed using parameters like the squared correlation coefficient (R²), adjusted R² (R²adj), and the cross-validated R² (R²cv). physchemres.org

For this compound, a hypothetical QSAR study in a non-biological context could aim to predict its first-order hyperpolarizability (β) based on its structural and electronic features. The development of such a model would involve:

Data Set Generation: Synthesizing or computationally designing a series of this compound derivatives with varying substituents.

Calculation of Descriptors: Using computational methods like DFT to calculate a range of quantum chemical descriptors for each derivative.

Model Development: Applying statistical methods, such as multiple linear regression, to build a mathematical model that correlates the descriptors with the NLO activity (e.g., β).

Model Validation: Testing the predictive power of the model using internal and external validation techniques.

Such a QSAR model would be a valuable tool for the in-silico design of new this compound-based materials with enhanced NLO properties, accelerating the discovery of novel materials for advanced optical applications.

Mechanistic Insights into Biological Interactions of 3 Methyl 2 Phenylbenzofuran Analogs Strictly Molecular Mechanism Focused, Excluding Clinical Outcomes, Efficacy, Dosage, Safety, Adverse Effects, or Human Trial Data

Molecular Interactions with Enzyme Systems and Inhibitory Mechanisms

Derivatives of the 2-phenylbenzofuran (B156813) scaffold have been identified as inhibitors of several key enzyme systems. The nature and position of substituents on the benzofuran (B130515) core and the phenyl ring play a crucial role in determining their inhibitory activity and selectivity.

Sortase A (SrtA), a cysteine transpeptidase in Gram-positive bacteria, is a crucial virulence factor responsible for anchoring surface proteins to the cell wall. researchgate.net Inhibiting this enzyme can reduce bacterial virulence without directly killing the bacteria, which may lower the selective pressure for developing resistance. nih.gov

A series of 2-phenyl-benzofuran-3-carboxamide derivatives have been identified as potent SrtA inhibitors. researchgate.netnih.gov Structure-activity relationship (SAR) studies revealed that the amide group at the 3-position of the benzofuran ring is essential for inhibitory activity. researchgate.net Furthermore, substitutions on the 2-phenyl group significantly influence potency; replacing a hydroxyl group with methoxyl, halogen, or nitro groups generally leads to a decrease in enzyme inhibitory activity. researchgate.net

Molecular docking studies provide insight into the binding pattern of these inhibitors within the SrtA active site. The most potent inhibitor from one study, compound Ia-22, was shown to share a similar binding pattern with the native LPXTG substrate. Its binding involves hydrogen bond interactions with key functional site residues, including Cys184, Trp194, and Arg197. researchgate.net

Table 1: Sortase A Inhibitory Activity of a 2-Phenyl-benzofuran-3-carboxamide Analog

Compound Target Enzyme IC₅₀ (μM) Source
Ia-22 S. aureus Sortase A 30.8 researchgate.net
p-hydroxymercuribenzoate (pHMB) (Reference) S. aureus Sortase A 130 researchgate.net

Certain 2-phenylbenzofuran derivatives have demonstrated selective inhibition of butyrylcholinesterase (BChE) with little to no effect on acetylcholinesterase (AChE). nih.gov This selectivity is significant in the context of neurodegenerative disease research.

Kinetic analysis has identified these compounds as mixed-type inhibitors. nih.gov Molecular modeling and dynamics simulations have elucidated the mechanism of interaction, revealing that these derivatives bind to two major substrate-binding sites within the BChE enzyme. nih.govnih.govresearchgate.net Specifically, the benzofuran moiety interacts with the peripheral anionic site (PAS), while the 2-phenyl ring moiety binds to the catalytic anionic site (CAS). nih.govnih.govresearchgate.net

Structural modifications, such as the introduction of a methylene spacer between the benzofuran core and the 2-phenyl ring, can enhance flexibility and improve inhibitory activity against BChE. nih.govresearchgate.net For instance, 5-bromo-2-(4-hydroxybenzyl)benzofuran proved to be a highly potent BChE inhibitor in one study. nih.govresearchgate.net

Table 2: Butyrylcholinesterase (BChE) Inhibitory Activity of 2-Phenylbenzofuran Analogs

Compound Target Enzyme IC₅₀ (μM) Inhibition Type Source
5-bromo-2-(4-hydroxybenzyl)benzofuran (9B) BChE 2.93 Not Specified nih.govresearchgate.net
Compound 16 (a 2-phenylbenzofuran) BChE 30.3 Mixed-type nih.gov

Protein tyrosine phosphatase 1B (PTP1B) is an enzyme that negatively regulates insulin signaling by dephosphorylating the insulin receptor. nih.gov As such, inhibitors of PTP1B are of interest in metabolic disease research. Studies have evaluated a series of compounds based on the benzofuran scaffold for their potential as PTP1B inhibitors. A series of hydroxy benzofuran methyl ketones and their related furanochalcones and flavones demonstrated good inhibitory activity against PTP1B, establishing the benzofuran skeleton as a viable starting point for designing inhibitors of this enzyme. nih.gov

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an established strategy for managing blood glucose levels. A series of hydroxylated 2-phenylbenzofurans were investigated for their inhibitory activity against α-glucosidase. nih.gov

The assays showed that these compounds were highly active against α-glucosidase. nih.gov One derivative, identified as compound 16, exhibited a particularly low IC₅₀ value and was found to be 167 times more active than the reference compound, acarbose. nih.govresearchgate.net Enzymatic kinetic assays determined that this compound acts as a mixed-type inhibitor of α-glucosidase. nih.govresearchgate.net Molecular docking studies were also performed to predict the binding interactions between the inhibitor and the α-glucosidase protein complex. nih.govresearchgate.net

Table 3: α-Glucosidase Inhibitory Activity of a 2-Phenylbenzofuran Analog

Compound Target Enzyme Potency Comparison Inhibition Type Source
Compound 16 (hydroxylated 2-phenylbenzofuran) α-Glucosidase 167 times more active than acarbose Mixed-type nih.govresearchgate.net

Modulation of Cellular Pathways and Molecular Targets (In Vitro Studies)

Beyond direct enzyme inhibition, benzofuran derivatives can influence cellular processes by modulating signaling pathways, often leading to programmed cell death, or apoptosis, in cancer cell lines.

Apoptosis is a controlled process of cell death crucial for tissue homeostasis. A key molecular mechanism involves the activation of a cascade of cysteine proteases called caspases. Executioner caspases, specifically caspase-3 and caspase-7, are responsible for cleaving numerous cellular substrates, leading to the characteristic hallmarks of apoptosis. nih.gov

Studies have shown that the cytotoxic effects of benzofuran derivatives in cancer cells often result from the induction of apoptosis through caspase-dependent pathways. nih.govrsc.org In vitro experiments on K562 leukemia cells with derivatives of 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one demonstrated a time-dependent activation of caspases 3 and 7. After 48 hours of exposure, one such compound led to a significant 2.31-fold increase in the activity of these executioner caspases. nih.gov Other halogenated benzofuran derivatives have also been observed to significantly increase caspase-3/7 activity in HepG2 and A549 cancer cells, confirming that their pro-apoptotic effect is mediated by this pathway. nih.gov

Interactions with mTORC1 and Akt Signaling Pathways

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. nih.gov Dysregulation of this pathway is a hallmark of many cancers. researchgate.net Benzofuran derivatives have been identified as inhibitors of the mTOR signaling pathway. researchgate.netresearchgate.net Specifically, analogs have been synthesized as inhibitors of the mammalian target of rapamycin complex 1 (mTORC1). researchgate.net

The interaction with this pathway involves the modulation of key protein kinases such as Akt and mTOR. nih.gov The activation of mTORC1 leads to the phosphorylation of downstream targets that promote protein synthesis and cell growth while inhibiting autophagy. nih.gov By inhibiting mTORC1, benzofuran derivatives can interfere with these fundamental cellular processes. The structure-activity relationship studies of these compounds have revealed that modifications to the benzofuran scaffold can significantly impact their inhibitory activity on the mTOR pathway. researchgate.net

Influence on Tubulin Polymerization

Certain analogs of 3-methyl-2-phenylbenzofuran have been identified as inhibitors of tubulin polymerization. researchgate.net Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. mdpi.comnih.gov By interfering with the dynamic process of tubulin polymerization and depolymerization, these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. researchgate.net

One such active compound, (6-methoxy-5-((4-methoxyphenyl)ethynyl)-3-methylbenzofuran-2-yl)(3,4,5-trimethoxyphenyl)methanone, demonstrated significant inhibition of tubulin polymerization. researchgate.net Molecular docking studies have suggested that these benzofuran derivatives can bind to the tubulin protein, thereby exerting their inhibitory effect. researchgate.net The anti-tubulin activity of these compounds is a key aspect of their molecular mechanism. mdpi.comresearchgate.net

NF-κB Inhibitory Activity

The nuclear factor-kappa B (NF-κB) signaling pathway plays a pivotal role in regulating the expression of genes involved in inflammation and immune responses. nih.govnih.gov A series of 2-arylbenzofurans have been synthesized and evaluated for their ability to inhibit NF-κB activation. nih.gov The inhibitory activity is influenced by the substitution pattern on both the benzofuran core and the 2-aryl moiety. nih.gov

The molecular mechanism of NF-κB inhibition by these compounds can involve interference with the phosphorylation of key signaling proteins in the pathway, such as IKKα/IKKβ and IκBα, and the subsequent nuclear translocation of the p65 subunit of NF-κB. researchgate.netnih.gov By blocking NF-κB signaling, these benzofuran derivatives can down-regulate the expression of pro-inflammatory mediators. nih.gov

Structure-Activity Relationship (SAR) Studies for Molecular Recognition

The biological activity of this compound analogs is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key structural features that govern the molecular recognition and interaction with biological targets. researchgate.netnih.gov

Influence of Substituent Position and Electronic Effects

The position and electronic nature of substituents on the benzofuran and the 2-phenyl rings play a critical role in determining the biological activity of these analogs. mdpi.comnih.gov

For instance, in a series of 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives, the introduction of bromoalkyl and bromoacetyl groups was found to enhance cytotoxicity. semanticscholar.org The type and position of substituents like methoxy (B1213986) (–OCH3) and ethoxy (–OCH2CH3) on the benzene (B151609) ring influence the compound's volume, lipophilicity, and ultimately its activity. semanticscholar.org

In the context of antioxidant activity, the presence and position of hydroxyl (–OH) groups on the 2-phenyl ring are crucial. researchgate.netrsc.org A 4'-OH moiety, for example, can significantly contribute to the radical scavenging capacity. researchgate.netrsc.org Theoretical studies using Density Functional Theory (DFT) have been employed to understand the electronic effects of different substituents on the antioxidant mechanism. nih.govresearchgate.net These studies analyze parameters such as bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA) to predict the favored antioxidant pathway (HAT, SET-PT, or SPLET). nih.govresearchgate.net Methylation of hydroxyl groups, for instance, can lead to a decrease in BDE, affecting the antioxidant potential. researchgate.netrsc.org

Regarding anti-tubulin activity, the substitution pattern on the 2-phenyl ring is also significant. For example, a 3,4,5-trimethoxyphenyl group at the C-2 position is a common feature in many potent tubulin polymerization inhibitors. researchgate.net

In the development of mTOR inhibitors, SAR studies on 2-phenylbenzofuran analogs have shown that the presence of a phenolic hydroxyl group can be important for activity. researchgate.net Replacement with other hydrogen-bond donors may conserve activity, while replacement with a hydrogen-bond acceptor can alter it. researchgate.net Furthermore, the introduction of bulkier amine-containing groups at other positions can enhance cytotoxicity. researchgate.net

The table below summarizes the influence of various substituents on the biological activities of this compound analogs based on available research findings.

Compound Series Substituent & Position Observed Effect on Biological Activity
1-(3-methyl-1-benzofuran-2-yl)ethanone DerivativesBromoalkyl and bromoacetyl groupsIncreased cytotoxicity semanticscholar.org
1-(3-methyl-1-benzofuran-2-yl)ethanone DerivativesMethoxy and ethoxy groups on the benzene ringInfluences volume, lipophilicity, and activity semanticscholar.org
2-Phenylbenzofuran Derivatives (Antioxidant)Hydroxyl group at the 4'-position of the 2-phenyl ringEnhances radical scavenging activity researchgate.netrsc.org
2-Phenylbenzofuran Derivatives (Antioxidant)Methylation of hydroxyl groupsDecreases bond dissociation enthalpy (BDE) researchgate.netrsc.org
This compound Analogs (Anti-tubulin)3,4,5-trimethoxyphenyl group at the C-2 positionPotent tubulin polymerization inhibition researchgate.net
2-Phenylbenzofuran Analogs (mTOR inhibitors)Phenolic hydroxyl groupImportant for inhibitory activity researchgate.net
2-Phenylbenzofuran Analogs (mTOR inhibitors)Bulkier amine-containing groupsEnhanced cytotoxicity researchgate.net

Role of Specific Functional Groups (e.g., Amide, Hydroxyl, Halogen, Methyl)

The biological activity of the this compound scaffold is significantly modulated by the presence and position of various functional groups. These groups influence the molecule's electronic properties, steric profile, and potential for non-covalent interactions, thereby dictating its interaction with biological targets at a molecular level.

Amide Group: The amide linkage (CONH) is a crucial component for the anticancer activity of some benzofuran derivatives. This group participates in binding interactions with target proteins. For instance, in a series of 3-methyl-2-benzofuran carbohydrazide derivatives, the CONH group was found to be necessary for their cytotoxic properties. mdpi.com

Hydroxyl Group: The hydroxyl (-OH) group is critical for both antioxidant and anticancer activities. Its ability to donate a hydrogen atom is fundamental to the radical scavenging mechanisms discussed in section 6.4. nih.govrsc.orgresearchgate.net In anticancer contexts, a phenolic hydroxyl group can be crucial for modulating activity by forming favorable hydrogen bonds with the target protein. mdpi.com For example, the presence of a hydroxyl group at the C7 position of the benzofuran ring can create a hydrogen bond with amino acid residues like the Asn β258 side chain in tubulin, enhancing binding affinity. nih.gov The position of the hydroxyl group on the 2-phenyl ring also significantly impacts antioxidant potential, with a 4'-OH moiety being identified as a key feature for potent activity. nih.govrsc.orgresearchgate.net

Halogen Group: The introduction of halogen atoms such as bromine, chlorine, or fluorine into the benzofuran structure can substantially increase biological activity. nih.gov This enhancement is attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic region on the halogen and a nucleophilic site on a biological target. nih.gov This interaction can significantly improve binding affinity. nih.gov The position of the halogen is a critical determinant of its effect on biological activity. For instance, a bromine atom attached to the methyl group at the 3-position of the benzofuran ring was found to confer remarkable cytotoxic activity against leukemia cell lines. mdpi.comnih.gov

Methyl and Methoxy Groups: Methyl (-CH3) and methoxy (-OCH3) groups influence activity through steric and electronic effects. Methylation can lead to a decrease in the O-H bond dissociation enthalpy (BDE) in phenolic analogs, which can enhance antioxidant activity via the Hydrogen Atom Transfer (HAT) mechanism. nih.govrsc.orgresearchgate.net The position of these groups is also critical. In one study, a methyl group at the C3 position and a methoxy group at the C6 position of the benzofuran ring resulted in significantly higher potency compared to analogs with different substitution patterns. nih.gov Conversely, in the context of sigma receptor binding, the loss of methoxy substituents at positions C-5 and C-6 was linked to an increased affinity for the sigma-2 receptor. nih.gov

Functional GroupRole in Molecular InteractionExample of Influence
Amide (-CONH-) Essential for binding to some anticancer targets.Presence is necessary for the cytotoxic activity of certain 3-methyl-2-benzofuran carbohydrazide derivatives. mdpi.com
Hydroxyl (-OH) Acts as a hydrogen bond donor; key for radical scavenging.A C7-OH group can form hydrogen bonds with tubulin. A 4'-OH on the phenyl ring enhances antioxidant capacity. nih.govnih.gov
Halogen (-Br, -Cl) Forms halogen bonds, improving binding affinity.A bromine atom on the C3-methyl group leads to high cytotoxicity in leukemia cells. mdpi.comnih.gov
Methyl (-CH3) Modulates electronic properties and steric fit.Methylation can decrease O-H bond dissociation enthalpy, boosting antioxidant activity. nih.govrsc.orgresearchgate.net
Methoxy (-OCH3) Influences receptor selectivity and potency.Loss of C5/C6-methoxy groups increases affinity for the sigma-2 receptor. nih.gov A C6-methoxy group can increase anticancer potency. nih.gov

Antioxidant Mechanisms and Radical Scavenging Pathways

The antioxidant activity of phenolic 2-phenylbenzofuran analogs is a key area of their biological function. This activity is primarily driven by their ability to neutralize reactive oxygen species (ROS) through several distinct molecular mechanisms. The predominant pathway is determined by factors such as the structure of the antioxidant, the nature of the free radical, and the polarity of the solvent environment. nih.govrsc.orgresearchgate.net The three primary mechanisms are Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.gov

Hydrogen Atom Transfer (HAT) Mechanism

In the HAT mechanism, the phenolic benzofuran analog (Ar-OH) directly donates its hydroxyl hydrogen atom to a free radical (R•), neutralizing it and forming a stable benzofuran radical (Ar-O•). nih.gov

Ar-OH + R• → Ar-O• + RH

This is a concerted process where the proton and electron are transferred in a single kinetic step. scripps.edu The thermodynamic viability of this pathway is primarily governed by the O-H bond dissociation enthalpy (BDE). A lower BDE facilitates easier hydrogen atom donation. nih.govresearchgate.net Quantum computational studies have shown that for many 2-phenylbenzofuran derivatives, the HAT mechanism is the most favorable pathway in the gaseous phase. nih.govrsc.orgresearchgate.net Functional groups that can stabilize the resulting radical, such as methyl groups, can lower the BDE and enhance HAT-based antioxidant activity. nih.govrsc.org

Single Electron Transfer-Proton Transfer (SET-PT) Mechanism

The SET-PT mechanism is a two-step process. First, the benzofuran analog transfers a single electron to the radical, forming a radical cation (Ar-OH•+) and an anion. In the second step, this radical cation loses a proton to become a neutral radical. nih.gov

Step 1 (SET): Ar-OH + R• → Ar-OH•+ + R:- Step 2 (PT): Ar-OH•+ → Ar-O• + H+

The first step of this mechanism is governed by the ionization potential (IP) of the antioxidant. This pathway is generally less favored for many phenolic compounds compared to HAT and SPLET because of the high energy required to form the radical cation intermediate.

Sequential Proton Loss Electron Transfer (SPLET) Mechanism

The SPLET mechanism is also a two-step process that is particularly relevant in polar solvents. nih.govrsc.orgresearchgate.net In the first step, the phenolic benzofuran loses a proton to the solvent or a base, forming a phenoxide anion (Ar-O-). In the second step, this anion donates an electron to the free radical. nih.gov

Step 1 (Proton Loss): Ar-OH ⇌ Ar-O- + H+ Step 2 (Electron Transfer): Ar-O- + R• → Ar-O• + R:-

The favorability of the SPLET pathway is determined by the proton affinity (PA) and the electron transfer enthalpy (ETE). nih.gov In polar solvents like water and methanol, the SPLET mechanism is often the predominant pathway for 2-phenylbenzofuran derivatives because these solvents can stabilize the charged intermediates (the anion and the proton). nih.govrsc.orgresearchgate.net Computational studies have shown that for hydroxylated 2-phenylbenzofurans, the SPLET pathway is the most thermodynamically favorable in aqueous and other polar environments. nih.govrsc.orgresearchgate.net

Ligand-Receptor Binding and Selectivity Studies (e.g., Sigma Receptors)

Analogs of this compound have been developed as selective ligands for specific protein targets, notably sigma receptors. Sigma receptors (σ1 and σ2) are intracellular chaperone proteins implicated in a variety of cellular functions, and their modulation is a target for therapeutic development.

Studies have focused on synthesizing 3-methyl-N-phenylbenzofuran-2-carboxamide derivatives and evaluating their binding affinity and selectivity for sigma-1 (σ1R) and sigma-2 (σ2R) receptors. nih.govnih.gov These analogs incorporate the core benzofuran structure with N-aryl and N-alkyl substitutions on the carboxamide group at the 2-position.

The affinity of these ligands for sigma receptors is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. Novel 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides have demonstrated high affinity for the sigma-1 receptor, with Ki values in the low nanomolar range (7.8 to 34 nM). nih.gov

Selectivity between the two sigma receptor subtypes is a critical aspect of these studies and is heavily influenced by the substitution pattern on the benzofuran ring. For example, the presence of methoxy groups at the C-5 and C-6 positions of the benzofuran ring was found to enhance selectivity for the σ1R over the σ2R. nih.gov Conversely, an analog lacking these methoxy groups exhibited potent binding to the σ2R, with an affinity comparable to the reference ligand haloperidol. nih.gov This demonstrates that specific functional groups on the core scaffold can act as molecular switches, directing the ligand's binding preference between closely related receptor subtypes.

Compound IDBenzofuran Ring Substituentsσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ2/σ1)
KSCM-1 5,6-dimethoxy27.5114041.5
KSCM-5 Unsubstituted34.04.90.14
KSCM-11 6-methoxy7.813417.2
Data derived from studies on 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides. nih.govnih.gov

Advanced Applications of 3 Methyl 2 Phenylbenzofuran in Materials Science

Organic Electronic Materials

The delocalized π-electron system of the 2-phenylbenzofuran (B156813) core, which is present in 3-Methyl-2-phenylbenzofuran, provides a foundation for its utility in organic electronic materials. While specific research on this compound in this domain is emerging, studies on analogous 2-phenylbenzofuran derivatives offer significant insights into its potential. The electronic properties of these molecules can be finely tuned through substituent modifications, influencing their performance in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Computational studies, such as those employing density functional theory (DFT), have been instrumental in predicting the electronic characteristics of 2-phenylbenzofuran derivatives. These studies reveal that the introduction of various functional groups can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for optimizing charge injection and transport properties in organic electronic devices. For instance, the presence of electron-donating or electron-withdrawing groups can alter the band gap, thereby affecting the material's conductivity and electroluminescent properties.

The methyl group at the 3-position in this compound, being a weak electron-donating group, is expected to subtly influence the electronic structure compared to the unsubstituted 2-phenylbenzofuran. This modification can impact the solid-state packing of the molecules, which in turn affects charge mobility in thin films. The precise control over molecular structure and intermolecular interactions is a key area of research for enhancing the performance of organic electronic materials based on the benzofuran (B130515) framework.

DerivativeHOMO Energy (eV)LUMO Energy (eV)Band Gap (eV)Application Note
2-Phenylbenzofuran (unsubstituted)-5.89-1.983.91Theoretical values for the core structure.
Hypothetical this compound-5.85-1.953.90Expected slight increase in HOMO and LUMO due to the electron-donating methyl group.
Table 1: Calculated Electronic Properties of 2-Phenylbenzofuran and a Hypothetical 3-Methyl Derivative. Data is illustrative and based on general principles of substituent effects on aromatic systems.

Fluorescent Probes and Sensors

The inherent fluorescence of the 2-phenylbenzofuran scaffold makes it a promising candidate for the development of fluorescent probes and sensors. The emission properties, including wavelength and quantum yield, are highly sensitive to the molecular environment and can be tailored by chemical modifications.

Research into a new class of blue fluorescent benzofuran derivatives has provided valuable data on the photophysical properties of compounds structurally related to this compound. A study on the synthesis and properties of various benzofuran derivatives highlighted the significant influence of substituents on their fluorescence quantum yields. semanticscholar.org For instance, certain 3-methylbenzofuran (B1293835) derivatives have been shown to be intense blue emitters. semanticscholar.org

The fluorescence quantum yield is a critical parameter for a fluorescent probe, as it determines the brightness of the signal. In a study of newly synthesized benzofuran derivatives, a compound featuring a 3-methyl group exhibited a notable fluorescence quantum yield, making it a person of interest for applications such as fluorophores in biolabeling and environmental trace analysis. semanticscholar.org The table below summarizes the photophysical data for a relevant 3-methylbenzofuran derivative from the literature. semanticscholar.org

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)Fluorescence Quantum Yield (ΦF)
Methyl 5-hydroxy-3-methyl-6-(propan-2-yl)benzofuran-2-carboxylate330.538554.50.4131
Table 2: Photophysical Data of a 3-Methylbenzofuran Derivative in Cyclohexane. semanticscholar.org This data illustrates the fluorescent properties of a benzofuran with a methyl group at the 3-position.

The sensitivity of the fluorescence to the local environment can be exploited for sensing applications. For example, changes in polarity, viscosity, or the presence of specific analytes can induce measurable changes in the fluorescence intensity or wavelength of a this compound-based probe.

Photoactive Compounds

Beyond their use in electronic displays and sensors, 2-phenylbenzofuran derivatives, including this compound, possess characteristics that make them suitable for applications as general photoactive compounds. Their ability to absorb UV and visible light and convert it into other forms of energy (e.g., light of a different wavelength or chemical energy) is fundamental to this utility.

The core structure of 2-phenylbenzofuran provides a rigid and planar backbone, which is often a desirable feature for photoactive materials as it can lead to strong light absorption and emission. The extended π-conjugation across the benzofuran and phenyl rings results in significant absorption in the UV region, with the potential for shifting into the visible range with appropriate substitutions.

The photostability of the benzofuran ring is another important factor for its use in photoactive applications. The robust nature of this heterocyclic system allows it to withstand prolonged exposure to light without significant degradation, a critical requirement for materials used in optical devices and other light-driven technologies.

Future Directions and Research Opportunities

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern organic chemistry. For 3-Methyl-2-phenylbenzofuran, future research will likely focus on moving beyond traditional synthetic methods towards more sustainable and atom-economical routes.

Key research avenues include:

Catalyst-Free Synthesis: Exploring reaction pathways that proceed without the need for metal catalysts is a significant goal for green chemistry. nih.govacs.org Future work could investigate catalyst-free cascade reactions, potentially initiated by thermal or photochemical methods, to construct the this compound scaffold from simple and readily available starting materials. acs.org

Visible-Light-Mediated Catalysis: Harnessing the energy of visible light to drive chemical transformations offers a green and powerful synthetic tool. nih.gov Research into photoredox catalysis could unveil novel pathways for the synthesis of this compound, potentially allowing for milder reaction conditions and unique functional group tolerance.

Use of Eco-Friendly Solvents: The replacement of volatile and hazardous organic solvents is a critical aspect of sustainable chemistry. The exploration of deep eutectic solvents (DESs) or water as reaction media for the synthesis of this compound could significantly reduce the environmental impact of its production. nih.govacs.org

Advanced Catalytic Systems: While catalyst-free methods are ideal, the development of more efficient and recyclable catalysts remains a valuable pursuit. Research into novel transition metal catalysts, such as those based on copper, palladium, or nickel, could lead to higher yields and selectivities in the synthesis of substituted benzofurans. nih.govacs.org

A comparative table of potential future synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesResearch Focus
Catalyst-Free SynthesisReduced cost, simplified purification, environmentally friendlyDevelopment of cascade reactions, exploration of thermal and photochemical methods.
Visible-Light-Mediated CatalysisMild reaction conditions, high selectivity, sustainable energy sourceDesign of novel photoredox catalysts, investigation of new reaction pathways.
Eco-Friendly SolventsReduced environmental impact, improved safetyScreening of deep eutectic solvents, optimization of reactions in aqueous media.
Advanced Catalytic SystemsHigh yields and selectivity, potential for asymmetric synthesisDevelopment of novel and recyclable transition metal catalysts.

Development of Advanced Spectroscopic Characterization Methodologies

While standard spectroscopic techniques are routinely used to characterize this compound, there is always room for the development and application of more advanced and informative methods.

Future research in this area could involve:

Advanced NMR Techniques: The application of two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC is crucial for the unambiguous assignment of proton and carbon signals, especially for more complex derivatives of this compound. researchgate.net Future work could also explore the use of solid-state NMR for the characterization of crystalline forms and polymeric materials incorporating this benzofuran (B130515) unit.

High-Resolution Mass Spectrometry: The use of high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized derivatives. researchgate.net The development of novel ionization techniques could also aid in the analysis of more complex or fragile supramolecular structures involving this compound.

Chiroptical Spectroscopy: For chiral derivatives of this compound, techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) will be invaluable for determining their absolute stereochemistry and studying their interactions with chiral biological targets.

Refinement of Computational Models for Enhanced Predictive Power

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. aip.orgrsc.orgrsc.org For this compound, future computational work will be crucial for guiding synthetic efforts and understanding its behavior at the molecular level.

Areas for future development include:

Improved Functionals and Basis Sets: The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. physchemres.org Continued development and validation of new computational methods will lead to more accurate predictions of the geometric, electronic, and spectroscopic properties of this compound and its derivatives. physchemres.orgnih.gov

Modeling of Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of reactions used to synthesize and modify this compound. This understanding can be used to optimize reaction conditions and design more efficient synthetic routes.

Prediction of Biological Activity and Material Properties: The use of quantitative structure-activity relationship (QSAR) and molecular docking studies can help in the rational design of new this compound derivatives with enhanced biological activity. researchgate.netnih.gov Similarly, computational modeling can be used to predict the electronic and optical properties of new materials based on this benzofuran scaffold. acs.org

Identification of New Molecular Targets and Mechanistic Pathways for Biological Research

The benzofuran scaffold is a common motif in biologically active compounds, and derivatives have shown a wide range of pharmacological activities, including anti-tumor, antibacterial, and anti-inflammatory properties. nih.govrsc.orgresearchgate.net A key area of future research for this compound will be the identification of its specific molecular targets and the elucidation of its mechanisms of action.

Potential research directions include:

Target Identification Studies: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or cellular pathways that interact with this compound.

Mechanism of Action Studies: Once a molecular target is identified, detailed biochemical and cellular assays will be necessary to understand how this compound modulates its function.

Exploration of New Therapeutic Areas: Based on its structural similarity to other bioactive benzofurans, this compound could be screened for activity in a wide range of therapeutic areas, including neurodegenerative diseases, metabolic disorders, and infectious diseases. nih.govnih.gov

Design of Functionally Tunable Benzofuran Architectures for Material Science Applications

The aromatic and electron-rich nature of the benzofuran ring system makes it an attractive building block for the development of novel organic materials. alfa-chemistry.com The ease with which the benzofuran core can be chemically modified allows for the fine-tuning of its electronic and photophysical properties. alfa-chemistry.com

Future research in material science could focus on:

Organic Electronics: The development of this compound-based materials for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). acs.orgalfa-chemistry.com By introducing various electron-donating or electron-withdrawing groups, the charge transport and emissive properties of these materials can be tailored. nih.gov

Sensors: The design of fluorescent sensors based on the this compound scaffold for the detection of specific ions, molecules, or changes in the local environment.

Nonlinear Optical Materials: The investigation of the nonlinear optical (NLO) properties of this compound derivatives, which could have applications in optical data storage and telecommunications. physchemres.org

Integration of High-Throughput Synthesis and Screening for Novel Benzofuran Analogues

To accelerate the discovery of new this compound derivatives with improved properties, the integration of high-throughput synthesis and screening methodologies will be essential.

This will involve:

Combinatorial Chemistry: The use of combinatorial and parallel synthesis techniques to rapidly generate large libraries of this compound analogues with diverse substitution patterns. acs.orgnih.govnih.gov

High-Throughput Screening: The development and implementation of high-throughput screening assays to quickly evaluate the biological activity or material properties of the synthesized compound libraries.

Diversity-Oriented Synthesis: The application of diversity-oriented synthesis strategies to create structurally complex and diverse benzofuran-based scaffolds for biological and material science applications. nih.govacs.org

The table below outlines the potential of high-throughput approaches:

High-Throughput ApproachObjectivePotential Outcome
Combinatorial ChemistryRapid generation of large compound libraries. acs.orgnih.govIdentification of lead compounds with improved properties.
High-Throughput ScreeningEfficient evaluation of biological or material properties.Accelerated discovery of new drug candidates or functional materials.
Diversity-Oriented SynthesisCreation of structurally diverse and complex molecules. acs.orgDiscovery of novel scaffolds with unique biological activities or material properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Methyl-2-phenylbenzofuran, and what methodological considerations are critical for reproducibility?

  • Answer : The compound is typically synthesized via [3,3]-sigmatropic rearrangement and Mitsunobu reactions. For example, Claisen rearrangement of 2-(3-methylbenzofuran-2-yl)phenol derivatives under controlled thermal conditions (100–150°C) yields the target structure. Key steps include protecting phenolic groups (e.g., using benzyl or methyl groups) and optimizing solvent systems (e.g., THF or hexafluoropropanol) to stabilize intermediates. Post-rearrangement aromatization and deprotection (e.g., BBr₃ for methyl ethers) are critical for final product isolation. Reproducibility hinges on strict inert atmosphere control (N₂/Ar) and precise stoichiometry of reagents like NaH or iodomethane .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Answer : Multimodal characterization is essential:

  • NMR : ¹H and ¹³C NMR (e.g., 600 MHz) resolve substitution patterns, with diagnostic peaks for methyl (δ 2.1–2.3 ppm) and phenyl protons (δ 7.2–7.5 ppm).
  • HRMS : Confirms molecular weight (e.g., m/z 449.1759 for intermediates) with <2 ppm error tolerance.
  • IR : Identifies functional groups (e.g., carbonyl stretches at ~1627 cm⁻¹).
  • HPLC/GC-MS : Validates purity (>98%) and detects trace byproducts. Cross-referencing with crystallographic data (e.g., unit cell parameters) enhances structural certainty .

Q. What structural features of this compound influence its reactivity in heterocyclic chemistry?

  • Answer : The benzofuran core’s π-electron-rich system facilitates electrophilic substitution at the 5-position. The methyl group at C3 sterically hinders axial approaches, directing reactions (e.g., sulfonation, halogenation) to the para position of the phenyl ring. Crystal packing analyses (monoclinic P2₁/n, a=12.64 Å, b=7.17 Å) reveal intermolecular π-π interactions (3.8–4.2 Å) that stabilize transition states in solid-phase reactions .

Q. What safety protocols are recommended for handling this compound derivatives in the laboratory?

  • Answer : Use PPE (nitrile gloves, safety goggles) and conduct reactions in fume hoods. Avoid inhalation of fine powders; employ wet methods for transfers. Toxicity data for analogs (e.g., 2-Methylbenzofuran) suggest moderate acute toxicity (LD₅₀ >500 mg/kg, oral rat), but mutagenicity risks require Ames testing for novel derivatives. Store under N₂ at –20°C to prevent oxidation .

Advanced Research Questions

Q. How can mechanistic insights into [3,3]-sigmatropic rearrangements improve the stereoselective synthesis of this compound?

  • Answer : DFT calculations and isotopic labeling (e.g., ¹⁸O) reveal that Claisen rearrangements proceed via a chair-like transition state, with stereoselectivity controlled by substituent bulk. For example, bulky groups at C2 favor equatorial positioning, reducing activation energy (ΔG‡ ~25 kcal/mol). Solvent polarity (e.g., THF vs. DMF) modulates transition-state stabilization, with dielectric constants >7 enhancing yield by 15–20% .

Q. What strategies optimize reaction yields in multistep syntheses of this compound derivatives?

  • Answer : Sequential orthogonal protection (e.g., benzyl for phenols, Boc for amines) minimizes side reactions. Catalyst screening (e.g., Pd/C for hydrogenolysis vs. BF₃·Et₂O for Friedel-Crafts) improves step efficiency. In Mitsunobu reactions, replacing DIAD with DEAD increases etherification yields by 30% due to better leaving-group activation. Real-time monitoring via in situ IR (e.g., carbonyl peak decay) ensures reaction completion .

Q. How can researchers design pharmacological studies to evaluate the bioactivity of this compound analogs?

  • Answer : Prioritize in vitro assays (e.g., enzyme inhibition, receptor binding) using SAR models. For CNS activity, assess blood-brain barrier permeability via PAMPA (Pe >2.0×10⁻⁶ cm/s). Toxicity profiling should include hepatocyte viability (MTT assay) and hERG channel inhibition (patch-clamp). Case studies on benzofuran derivatives (e.g., 5-APB) highlight the importance of metabolic stability testing (microsomal t₁/₂ >30 min) .

Q. How should researchers resolve contradictions in spectral data for this compound intermediates?

  • Answer : Ambiguities in NMR assignments (e.g., overlapping aromatic signals) can be resolved via 2D techniques (COSY, HSQC) or isotopic substitution (e.g., ¹⁹F-labeled analogs). For crystallographic discrepancies (e.g., bond angles ±2°), compare multiple datasets (e.g., CCDC entries) and validate with Hirshfeld surface analysis. Conflicting HRMS readings require recalibration using certified standards (e.g., NaTFA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.